molecular formula C4H6ClN3O B13511944 1,2-Oxazole-3-carboximidamide hydrochloride

1,2-Oxazole-3-carboximidamide hydrochloride

Cat. No.: B13511944
M. Wt: 147.56 g/mol
InChI Key: UPNUJZAXIFGKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Oxazole-3-carboximidamide hydrochloride is a heterocyclic organic compound with the molecular formula C4H5N3O. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Oxazole-3-carboximidamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amidoxime with a nitrile, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,2-Oxazole-3-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles .

Scientific Research Applications

1,2-Oxazole-3-carboximidamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Oxazole-3-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the oxazole derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Oxazole-3-carboxamide
  • 1,2-Oxazole-3-carboxylic acid
  • 1,2-Oxazole-3-carboxaldehyde

Comparison

1,2-Oxazole-3-carboximidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C4H6ClN3O

Molecular Weight

147.56 g/mol

IUPAC Name

1,2-oxazole-3-carboximidamide;hydrochloride

InChI

InChI=1S/C4H5N3O.ClH/c5-4(6)3-1-2-8-7-3;/h1-2H,(H3,5,6);1H

InChI Key

UPNUJZAXIFGKPT-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1C(=N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.